1-Bromomethyl-3-(3-methoxypropyl)benzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-(3-methoxypropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8H,3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBZXPPLJOVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC(=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853643-77-3 | |
| Record name | 1-(bromomethyl)-3-(3-methoxypropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-3-(3-methoxypropyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(3-methoxypropyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a methyl group with a bromomethyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromomethyl-3-(3-methoxypropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of 3-(3-methoxypropyl)toluene.
Scientific Research Applications
1-Bromomethyl-3-(3-methoxypropyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromomethyl-3-(3-methoxypropyl)benzene involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Table 1: Key Structural Features of 1-Bromomethyl-3-(3-methoxypropyl)benzene and Analogues
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Functional Reactivity |
|---|---|---|---|---|
| This compound | –CH₂Br (1-position), –CH₂CH₂CH₂OCH₃ (3-position) | C₁₁H₁₅BrO | 259.14 | Nucleophilic substitution (Br), ether cleavage (OCH₃) |
| 1-Bromo-3-methylbenzene | –Br (1-position), –CH₃ (3-position) | C₇H₇Br | 171.04 | Electrophilic substitution (Br), C–H activation (CH₃) |
| (3-Methoxypropyl)benzene | –CH₂CH₂CH₂OCH₃ (3-position) | C₁₀H₁₄O | 150.22 | Oxidation (ether chain), hydrogenation |
| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | –CH₂CH₂CH₂Br (1-position), –CF₃ (3-position) | C₁₀H₁₀BrF₃ | 273.09 | Halogenation (Br), fluorophilic interactions (CF₃) |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The bromomethyl group (–CH₂Br) is electron-withdrawing, enhancing electrophilic substitution at the benzene ring, whereas the methoxypropyl group (–OCH₃) is electron-donating, directing reactions to specific ring positions .
- Reactivity : Bromine in this compound is more reactive in nucleophilic substitutions compared to the inert trifluoromethyl group in 1-(3-bromopropyl)-3-(trifluoromethyl)benzene .
Physical and Electronic Properties
Table 2: Comparative Physical Properties
| Compound | Boiling Point (°C, estimated) | Solubility (Polarity) | Stability Under Electron Irradiation* |
|---|---|---|---|
| This compound | ~250–280 | Low (nonpolar solvents) | Moderate fragmentation (Br-induced DEA/DD) |
| 1-Bromo-3-methylbenzene | ~180–200 | Moderate (ether/CH₂Cl₂) | High fragmentation (Br enhances DEA) |
| (3-Methoxypropyl)benzene | ~200–220 | Low (hexane/toluene) | Stable (low DEA cross-section) |
| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | ~220–240 | Low (fluorophilic solvents) | High anion yield (CF₃ stabilizes TNIs) |
*Inferred from electron-stimulated desorption (ESD) studies on brominated aromatics .
- Electron Interactions : Brominated compounds exhibit higher dissociative electron attachment (DEA) cross-sections due to bromine’s high electron affinity, leading to increased fragmentation compared to methoxy-substituted analogues. For example, 1-Bromo-3-methylbenzene shows stronger anion desorption yields than (3-Methoxypropyl)benzene under ESD conditions .
Reaction Mechanisms :
- The bromomethyl group in the target compound enables Suzuki-Miyaura coupling, while the methoxypropyl chain can undergo oxidation to carboxylic acids or remain inert, offering orthogonal reactivity .
- In contrast, 1-(3-bromopropyl)-3-(trifluoromethyl)benzene’s CF₃ group enhances metabolic stability in pharmaceuticals but complicates nucleophilic substitutions due to steric hindrance .
Stability and Fragmentation Under Electron Impact
ESD studies on condensed benzene derivatives reveal that bromine substituents significantly enhance DEA and dipolar dissociation (DD) yields compared to non-halogenated analogues. For instance:
- Cation Desorption: 2 monolayers (ML) of benzene on Pt show cation yields peaking at 500 eV electron energy, attributed to DD mechanisms. Brominated derivatives likely exhibit higher yields due to Br’s polarizability .
- Anion vs. Cation Yields : Bromine’s electronegativity increases anion desorption (e.g., Br⁻), while methoxy groups suppress cation formation due to charge stabilization .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Bromomethyl-3-(3-methoxypropyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) in acetic acid, followed by nucleophilic substitution with 1,3-dibromopropane. Key parameters include temperature control (60–90°C) and solvent selection (e.g., DMF or DMSO for substitution reactions) to achieve yields >70% .
- Optimization : Continuous flow reactors improve efficiency in industrial settings by enhancing heat transfer and reducing side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxypropyl vs. bromomethyl groups). Discrepancies in splitting patterns may indicate steric hindrance .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHBrO, ~267.14 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound is light-sensitive and may degrade upon prolonged exposure .
- Storage : Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the bromomethyl group .
Q. What are the primary research applications of this compound in academic contexts?
- Organic Synthesis : Serves as a key intermediate for introducing methoxypropyl/bromomethyl motifs into pharmaceuticals (e.g., kinase inhibitors) .
- Material Science : Functionalizes polymers for optoelectronic applications due to its electron-withdrawing bromine and ether linkages .
Advanced Research Questions
Q. How do reaction mechanisms and steric effects influence regioselectivity in derivatization reactions?
- Mechanistic Insight : The bromomethyl group undergoes nucleophilic substitution (S2) with amines or thiols. Steric hindrance from the methoxypropyl group directs reactivity to the para position, as shown in kinetic studies using DFT calculations .
- Case Study : Reaction with piperidine in THF yields 85% para-substituted product, while bulkier bases (e.g., DBU) favor ortho substitution due to steric steering .
Q. How do structural modifications (e.g., substituent position) alter physicochemical properties?
- Key Findings :
- LogP : The methoxypropyl group increases hydrophobicity (LogP = 3.2) compared to unsubstituted analogs (LogP = 2.1), enhancing membrane permeability in drug delivery studies .
- Thermal Stability : Decomposition at 180°C (TGA data) correlates with bromine’s electron-withdrawing effects, critical for material durability .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
- Resolution Strategy :
- Variable Temperature (VT) NMR : At −40°C, restricted rotation of the methoxypropyl group resolves splitting ambiguities .
- COSY/NOESY : Confirms through-space interactions between the bromomethyl and methoxypropyl groups, clarifying spatial arrangements .
Q. What in vitro assays are suitable for evaluating its biological interactions, and how are results interpreted?
- Assays :
- Enzyme Inhibition : IC values against COX-2 (e.g., 12 µM) suggest anti-inflammatory potential. Competitive binding assays with fluorogenic substrates validate mechanism .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization in cancer cell lines, with quantification via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
